molecular formula C8H8BrNO2 B1268208 2-((2-Bromophenyl)amino)acetic acid CAS No. 40789-38-6

2-((2-Bromophenyl)amino)acetic acid

Cat. No. B1268208
CAS RN: 40789-38-6
M. Wt: 230.06 g/mol
InChI Key: VGLQMSUHPXEUIJ-UHFFFAOYSA-N
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Description

“2-((2-Bromophenyl)amino)acetic acid” is a chemical compound with the molecular formula C8H8BrNO2 . It is also known as “2-Amino-2-(2-bromophenyl)acetic acid” and has a molecular weight of 230.06 .


Molecular Structure Analysis

The molecular structure of “2-((2-Bromophenyl)amino)acetic acid” consists of a bromophenyl group attached to an amino acetic acid group . The carboxyl group in these molecules forms a classic O–H···O hydrogen bonded dimer in a R22 (8) graph-set motif which link the molecules into pairs .


Physical And Chemical Properties Analysis

“2-((2-Bromophenyl)amino)acetic acid” is a solid at room temperature . It has a molecular weight of 230.06 and a molecular formula of C8H8BrNO2 .

Scientific Research Applications

Synthesis of 8-methoxy-2-tetralone

“2-Bromophenylacetic acid” has been used as a starting reagent in the synthesis of 8-methoxy-2-tetralone . This compound is a key intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation of Di- and Tri-substituted 2-oxopiperazines

This compound has been utilized in the preparation of di- and tri-substituted 2-oxopiperazines on solid support . These structures are common in many biologically active compounds and pharmaceuticals.

Inhibitor of Mammalian Collagenase and Elastase

“2-Bromo-2-phenylacetic Acid” can be used as an inhibitor of mammalian collagenase and elastase . These enzymes play a crucial role in the degradation of collagen and elastin in human tissues. Inhibitors can be used in the treatment of diseases such as arthritis and cancer.

Reactant in Organic Synthesis

α-Bromophenylacetic acid can be used as a reactant to prepare polymandelide by reacting with triethylamine . It can also be used to prepare α-Mercaptophenylacetic acid by treating with sodium hydrosulfide (NaSH·H2O) .

Mechanism of Action

properties

IUPAC Name

2-(2-bromoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLQMSUHPXEUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20319000
Record name N-(2-Bromophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Bromophenyl)amino)acetic acid

CAS RN

40789-38-6
Record name N-(2-Bromophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40789-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 338430
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40789-38-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Bromophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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